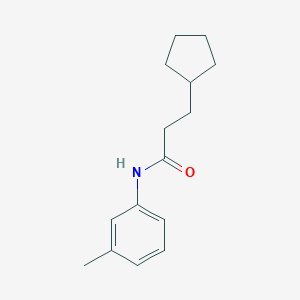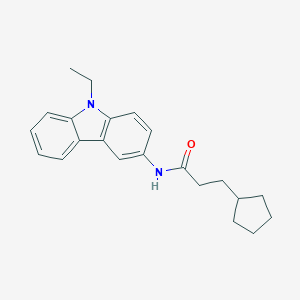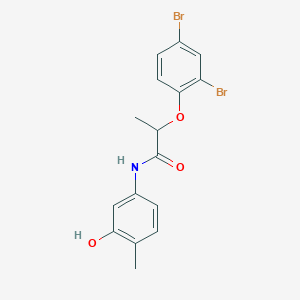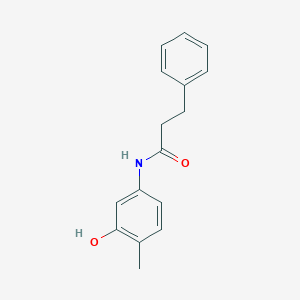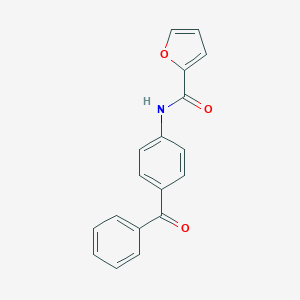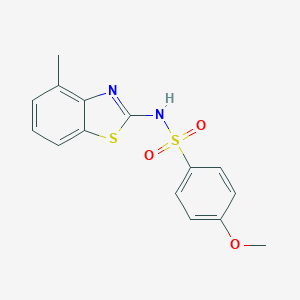
4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide, also known as MBBS, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In agriculture, 4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been used as a pesticide due to its ability to inhibit the growth of certain plant pathogens. Additionally, 4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been investigated for its potential use in material science, where it has been shown to have unique optical and electronic properties.
Mecanismo De Acción
The exact mechanism of action of 4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins. In medicine, it has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins. In agriculture, 4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been shown to inhibit the growth of certain plant pathogens by disrupting their cell membranes.
Biochemical and Physiological Effects:
4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In medicine, it has been shown to reduce inflammation and tumor growth in animal models. In agriculture, it has been shown to protect crops from certain plant pathogens. Additionally, 4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been investigated for its potential use in material science, where it has been shown to have unique optical and electronic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has several advantages for lab experiments, including its stability and solubility in a variety of solvents. However, it also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are several future directions for research on 4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide. In medicine, further studies are needed to determine its potential as a treatment for inflammatory and tumor-related diseases. In agriculture, research is needed to determine its effectiveness against a wider range of plant pathogens. Additionally, further research is needed to explore its potential use in material science and other fields.
Métodos De Síntesis
4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide can be synthesized via a multistep process that involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with p-anisidine and chlorosulfonic acid. The resulting product is then treated with sodium hydroxide to form 4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide. This synthesis method has been described in several research papers and is considered a reliable and efficient method for producing 4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide.
Propiedades
Nombre del producto |
4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C15H14N2O3S2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H14N2O3S2/c1-10-4-3-5-13-14(10)16-15(21-13)17-22(18,19)12-8-6-11(20-2)7-9-12/h3-9H,1-2H3,(H,16,17) |
Clave InChI |
HBSJNPXMEQLZHW-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)SC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC |
SMILES canónico |
CC1=C2C(=CC=C1)SC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



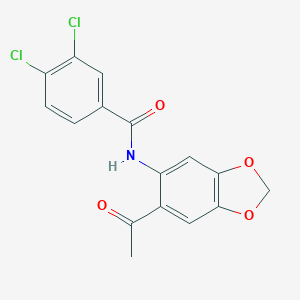
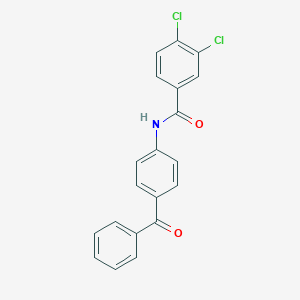
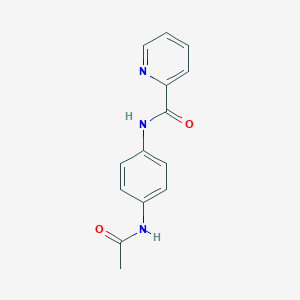
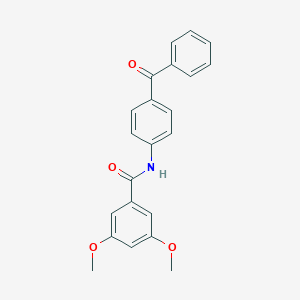
![Methyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B310148.png)
![Methyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate](/img/structure/B310151.png)
